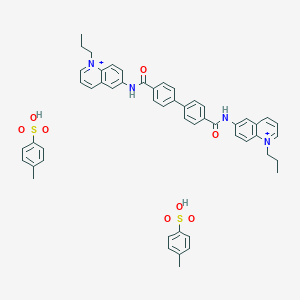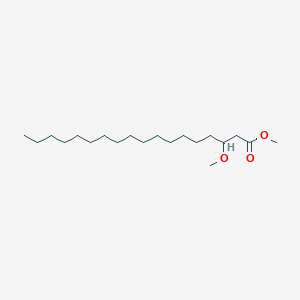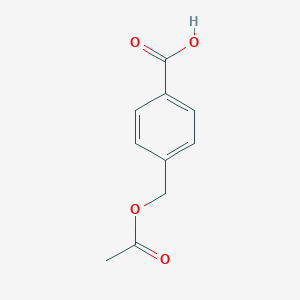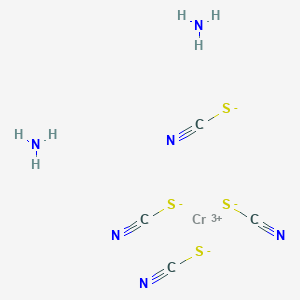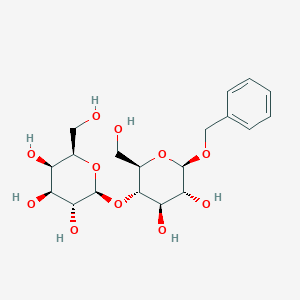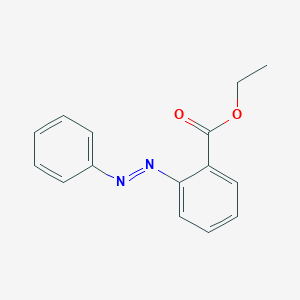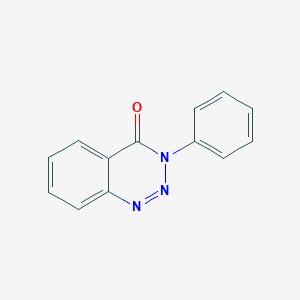![molecular formula C13H8O4 B100493 1H,3H-Naphtho[1,8-cd]pyran-1,3-dione,6-methoxy- CAS No. 17190-36-2](/img/structure/B100493.png)
1H,3H-Naphtho[1,8-cd]pyran-1,3-dione,6-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H,3H-Naphtho[1,8-cd]pyran-1,3-dione,6-methoxy- is a derivative of 1,8-naphthalic anhydride, a compound known for its applications in various fields including organic light-emitting diodes (OLEDs), fluorescent dyes, and biological labeling. The methoxy group at the 4-position enhances its chemical properties, making it a valuable compound in scientific research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H,3H-Naphtho[1,8-cd]pyran-1,3-dione,6-methoxy- typically involves the methoxylation of 1,8-naphthalic anhydride. One common method includes the reaction of 1,8-naphthalic anhydride with methanol in the presence of a catalyst under reflux conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of 1H,3H-Naphtho[1,8-cd]pyran-1,3-dione,6-methoxy- follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions: 1H,3H-Naphtho[1,8-cd]pyran-1,3-dione,6-methoxy- undergoes various chemical reactions, including:
Nucleophilic Substitution: The methoxy group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which are useful in various applications.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines and alcohols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.
Major Products: The major products formed from these reactions include various substituted naphthalimides and naphthalimide derivatives, which have significant applications in fluorescence and biological labeling .
Aplicaciones Científicas De Investigación
1H,3H-Naphtho[1,8-cd]pyran-1,3-dione,6-methoxy- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and fluorescent dyes.
Biology: Employed in the development of fluorescent probes for imaging and labeling biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in anticancer agents.
Mecanismo De Acción
The mechanism of action of 1H,3H-Naphtho[1,8-cd]pyran-1,3-dione,6-methoxy- involves its interaction with various molecular targets. In biological systems, it binds to specific proteins or nucleic acids, altering their function and leading to the desired biological effect . The methoxy group enhances its binding affinity and specificity, making it a valuable tool in biochemical research .
Comparación Con Compuestos Similares
1,8-Naphthalic anhydride: The parent compound, used in similar applications but with different chemical properties.
4-Chloro-1,8-naphthalic anhydride: Another derivative with distinct reactivity and applications.
4-Bromo-1,8-naphthalic anhydride: Known for its use in the synthesis of various naphthalimide derivatives.
Uniqueness: 1H,3H-Naphtho[1,8-cd]pyran-1,3-dione,6-methoxy- stands out due to its enhanced fluorescence properties and higher solubility in polar solvents, making it more suitable for biological applications and industrial processes .
Propiedades
IUPAC Name |
8-methoxy-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O4/c1-16-10-6-5-9-11-7(10)3-2-4-8(11)12(14)17-13(9)15/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWLNOVKOIIIMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC=C3C2=C(C=C1)C(=O)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
